Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has a similar structure but with additional ethoxy groups, which can affect its solubility and reactivity.
N-(tert-butoxycarbonyl)ethanolamine: This compound is used as a protecting group in organic synthesis and has similar reactivity but different applications.
Uniqueness
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to its oxetane ring, which imparts specific chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Biological Activity
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety attached to an oxetane ring with an amino group. Its chemical structure is critical for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
- For instance, a study reported IC50 values indicating effective inhibition of certain target enzymes at micromolar concentrations.
-
Antimicrobial Activity :
- Preliminary tests suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
In Vivo Studies
In vivo evaluations have provided insights into the therapeutic potential of this compound:
- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers, suggesting its utility in conditions such as arthritis.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, which could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
- Case Study on Enzyme Inhibition :
-
Antimicrobial Evaluation :
- In a series of experiments, this compound was tested against various bacterial strains, demonstrating notable activity against Gram-positive bacteria.
- Anti-inflammatory Activity :
Data Summary Table
Biological Activity | Test Methodology | Findings |
---|---|---|
Enzyme Inhibition | IC50 Assay | Effective at micromolar levels |
Antimicrobial Activity | Disc Diffusion Method | Active against Gram-positive bacteria |
Anti-inflammatory Activity | Carrageenan-Induced Edema Model | Significant reduction in edema |
Neuroprotective Properties | Behavioral Tests in Mice | Improved cognitive functions observed |
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-aminooxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) |
InChI Key |
DMTHUAICLGHPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(COC1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.